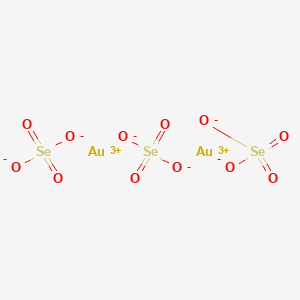
Gold selenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold selenate, also known as this compound, is a useful research compound. Its molecular formula is Au2(SeO4)3 and its molecular weight is 822.834. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
Gold selenate has shown promise in the biomedical field, particularly in drug delivery systems and therapeutic applications. Its properties allow for enhanced biocompatibility and targeted delivery of therapeutic agents.
Antibacterial Properties
Recent studies indicate that this compound complexes exhibit significant antibacterial activity. For instance, auranofin, a gold compound, has demonstrated strong antibacterial effects against Gram-positive bacteria, with potential applications in treating resistant bacterial strains . The incorporation of selenium enhances the reactivity of these compounds, making them effective against multidrug-resistant bacteria .
Cancer Therapy
This compound's combination with selenium nanoparticles has been investigated for cancer treatment, particularly prostate cancer. A study developed hybrid carriers using gold nanorods and selenium nanoparticles to facilitate photothermal therapy and reactive oxygen species-mediated therapy. This approach showed superior tumor growth inhibition compared to monotherapies, highlighting the synergistic effects of these nanoparticles .
Catalytic Applications
This compound has potential as a catalyst in various chemical reactions due to its unique electronic properties.
Catalysis in Organic Reactions
This compound can serve as an effective catalyst for organic transformations. Its ability to participate in oxidation reactions makes it valuable in synthesizing fine chemicals and pharmaceuticals. Research has shown that gold-based catalysts can enhance reaction rates and selectivity in organic synthesis processes .
Nanotechnology Applications
The integration of this compound into nanotechnology is particularly noteworthy due to its nanoscale properties.
Nanoparticle Synthesis
This compound can be used to synthesize nanoparticles with tailored properties for specific applications. For example, studies have demonstrated the successful synthesis of gold-selenium nanoparticles that exhibit antioxidant properties, which can be utilized in drug delivery systems . These nanoparticles are characterized by their high surface area-to-volume ratio, facilitating enhanced interaction with biological systems.
Photothermal Therapy
The application of gold-selenium nanoparticles in photothermal therapy is another area of significant interest. These nanoparticles can absorb light and convert it into heat, effectively targeting tumor cells while minimizing damage to surrounding healthy tissues . This method is particularly promising for localized cancer treatment.
Data Tables
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of gold-selenium complexes against various bacterial strains using microbroth dilution methods. Results indicated significant inhibition rates, particularly against resistant strains, suggesting potential therapeutic applications in infectious diseases .
- Cancer Treatment : In a clinical trial involving prostate cancer patients, hybrid carriers combining gold nanorods and selenium nanoparticles were tested for their effectiveness in photothermal therapy. The results demonstrated a marked reduction in tumor size compared to control groups, underscoring the potential of these nanocomposites in oncology .
Propriétés
Numéro CAS |
10294-32-3 |
|---|---|
Formule moléculaire |
Au2(SeO4)3 |
Poids moléculaire |
822.834 |
Nom IUPAC |
gold(3+);triselenate |
InChI |
InChI=1S/2Au.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clé InChI |
XLIABUWFZDCBFA-UHFFFAOYSA-H |
SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Au+3].[Au+3] |
Synonymes |
Gold(III) selenate. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















